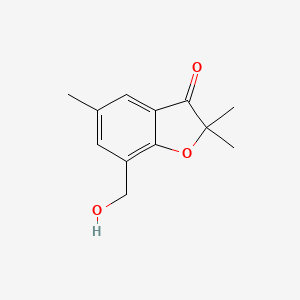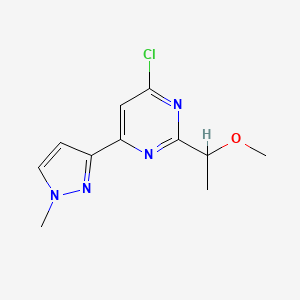
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on the pyrimidine ring.
Condensation reactions: to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control reaction temperature.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced to form new products.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: as a building block for synthesizing more complex molecules.
Biology: as a probe to study biological processes.
Medicine: as a potential pharmaceutical agent.
Industry: in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: where the compound acts as an inhibitor or activator.
Receptors: where the compound binds to and modulates receptor activity.
Pathways: where the compound influences specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyridine
- 4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)benzene
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(1-methyl-1H-pyrazol-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H13ClN4O |
|---|---|
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
4-chloro-2-(1-methoxyethyl)-6-(1-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7(17-3)11-13-9(6-10(12)14-11)8-4-5-16(2)15-8/h4-7H,1-3H3 |
Clé InChI |
ZAQZOCPRPKTLEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CC(=N1)Cl)C2=NN(C=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


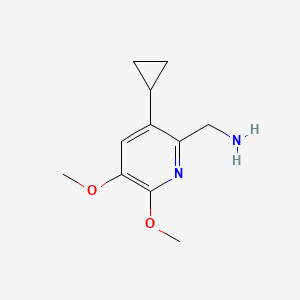
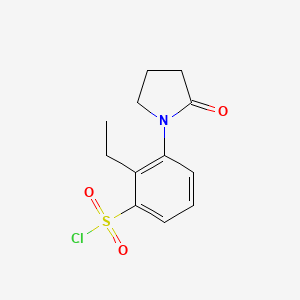


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)
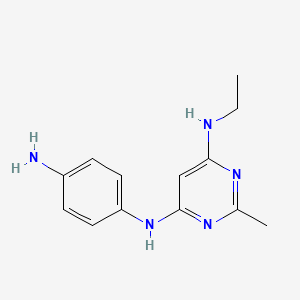
![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
